
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is a complex organic compound with a molecular formula of C24H24N4O3S and a molecular weight of 448.54 g/mol This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a butyramido linkage
准备方法
The synthesis of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the acridine moiety: This step involves the synthesis of the acridine core, which can be achieved through various methods, such as the condensation of anthranilic acid with a suitable aldehyde.
Attachment of the butyramido group: The acridine core is then reacted with butyric anhydride to introduce the butyramido group.
Formation of the methanesulfonanilide group: Finally, the butyramido-acridine intermediate is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been investigated for its potential as an anticancer agent.
Medicine: In medicine, Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is being explored for its potential use in cancer therapy.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .
相似化合物的比较
Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: This compound shares a similar structure but lacks the butyramido group.
4’-(3-Iodo-9-acridinylamino)methanesulfonanilide: This compound contains an iodine atom instead of the butyramido group.
The uniqueness of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- lies in its combination of the acridine, butyramido, and methanesulfonanilide groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
59988-08-8 |
|---|---|
分子式 |
C24H24N4O3S |
分子量 |
448.5 g/mol |
IUPAC 名称 |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27) |
InChI 键 |
QFIQARFGVKQNAF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


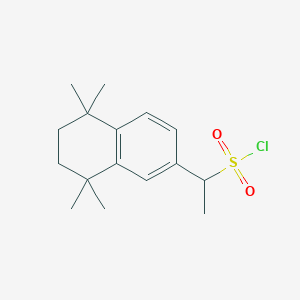
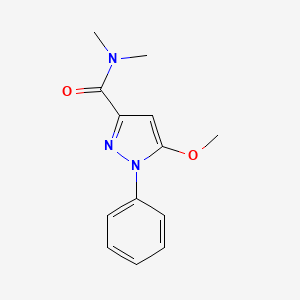

![3H-Pyrazol-3-one, 4-[(6-chloro-1,3-dihydro-1,3-diphenyl-2H-imidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-2,4-dihydro-5-methyl-2-phenyl-](/img/structure/B13945188.png)
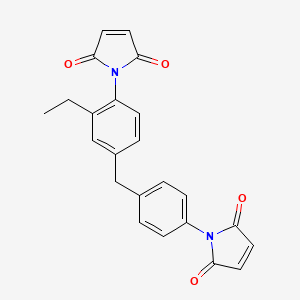
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
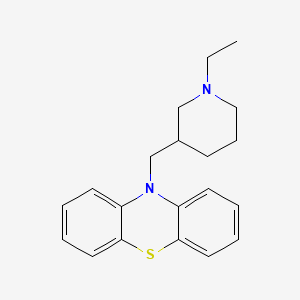
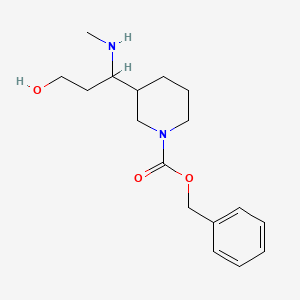
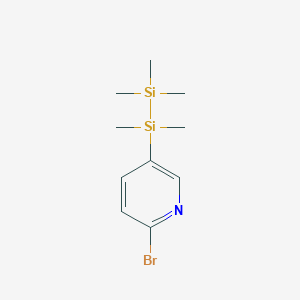
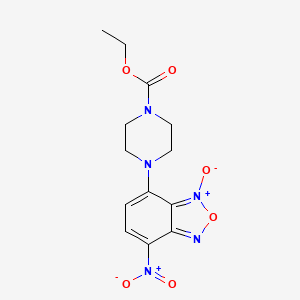
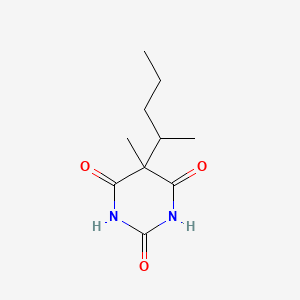

![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)
